

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid synthesis pathway

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Compound of Interest

Compound Name: 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

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An In-Depth Technical Guide to the Synthesis of **5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic Acid**

Introduction

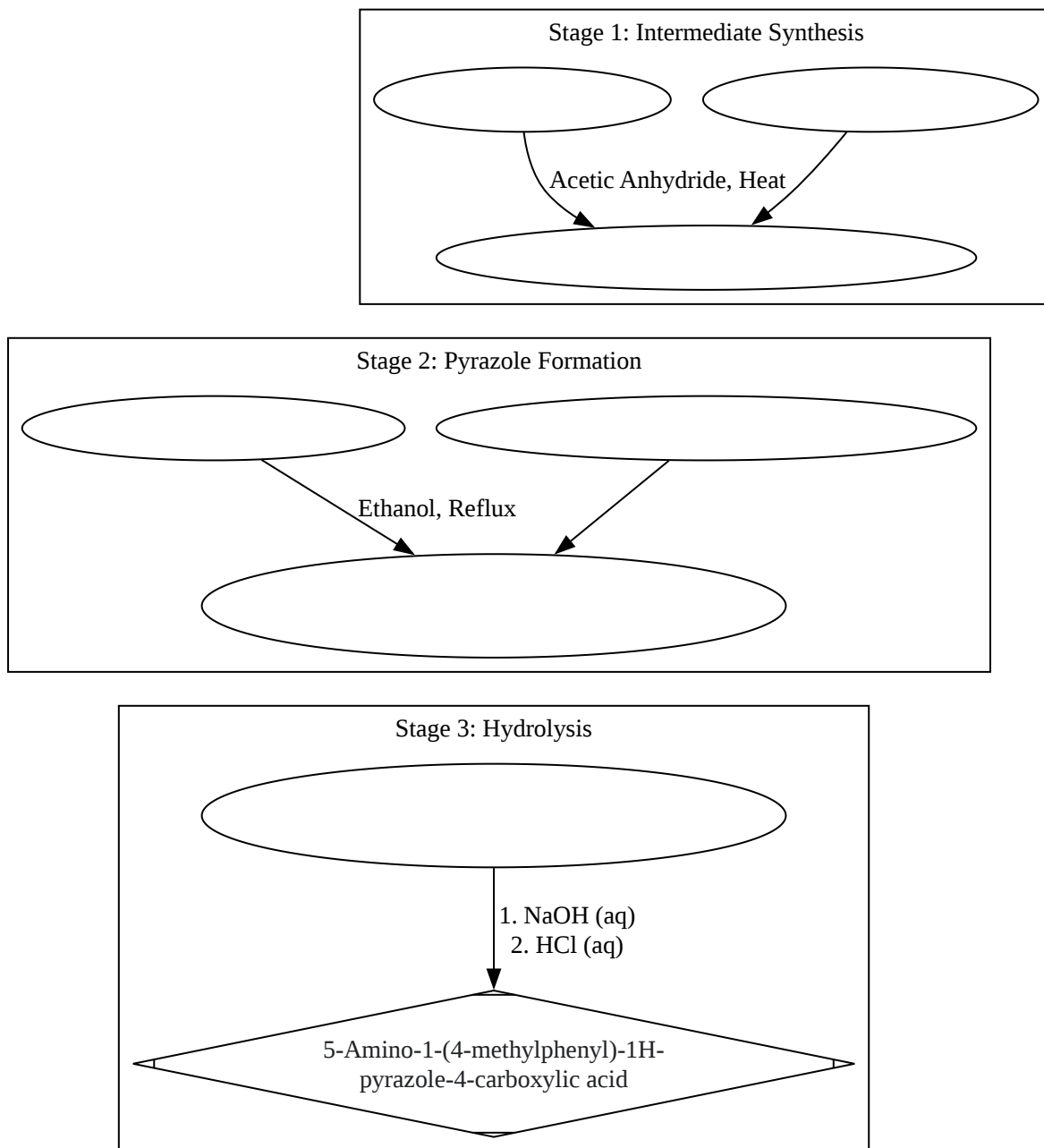
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a substituted aminopyrazole derivative. The aminopyrazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active compounds.[1] This technical guide provides a detailed overview of a common and effective synthetic pathway for **5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid**, intended for researchers, scientists, and professionals in drug development and organic synthesis.

The described synthesis is a multi-step process commencing from readily available starting materials. The core of this strategy involves the construction of the pyrazole ring through a cyclocondensation reaction, a widely employed method for synthesizing such heterocyclic systems.[2] This guide will furnish detailed experimental protocols, present quantitative data in a structured format, and provide visual diagrams of the synthetic pathway.

Overall Synthesis Pathway

The synthesis of the target compound is typically achieved in three main stages:

- Preparation of Ethyl (ethoxymethylene)cyanoacetate: This key intermediate is synthesized from ethyl cyanoacetate and triethyl orthoformate.
- Formation of the Pyrazole Ring: The pyrazole core is constructed via a cyclocondensation reaction between 4-methylphenylhydrazine (p-tolylhydrazine) and ethyl (ethoxymethylene)cyanoacetate to yield the ethyl ester of the target molecule.
- Hydrolysis: The final step involves the saponification of the ethyl ester to afford the desired **5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid**.



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Experimental Protocols

Stage 1: Synthesis of Ethyl (ethoxymethylene)cyanoacetate

This procedure outlines the preparation of the key intermediate, ethyl (ethoxymethylene)cyanoacetate, from ethyl cyanoacetate and triethyl orthoformate.^[3]^[4]

Methodology:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate and an excess of acetic anhydride.
- Add triethyl orthoformate to the mixture.
- Heat the reaction mixture to 140-160°C and maintain it at this temperature under reflux for 4-5 hours.^[3]^[5]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent and excess reagents by distillation under reduced pressure.
- The resulting crude product can be purified by recrystallization from ethanol to yield ethyl (ethoxymethylene)cyanoacetate as a solid.

Quantitative Data:

Reagent	Molar Mass (g/mol)	Moles	Volume (mL)	Mass (g)
Ethyl Cyanoacetate	113.12	1.0	~95	113.12
Triethyl Orthoformate	148.20	1.1	~165	163.02
Acetic Anhydride	102.09	-	~375	-
Product	Molar Mass (g/mol)	Theoretical Yield (g)	Reported Yield (%)	
Ethyl (ethoxymethylene)cyanoacetate	169.16	169.16	80-85	

Stage 2: Synthesis of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

This stage involves the crucial cyclocondensation reaction to form the pyrazole ring system. The procedure is adapted from the synthesis of the analogous phenyl derivative.

Methodology:

- In a round-bottom flask, dissolve 4-methylphenylhydrazine (or its hydrochloride salt) in ethanol. If the hydrochloride salt is used, add an equivalent of a base like sodium acetate to liberate the free hydrazine.
- Add a stoichiometric equivalent of ethyl (ethoxymethylene)cyanoacetate to the solution.
- Heat the reaction mixture to reflux and maintain for 6-8 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

- Collect the solid product by filtration, wash with cold water, and dry.
- The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data:

Reagent	Molar Mass (g/mol)	Moles	Mass (g)
4-Methylphenylhydrazine	122.17	1.0	122.17
Ethyl (ethoxymethylene)cyanoacetate	169.16	1.0	169.16
Ethanol	-	-	Sufficient Volume
Product	Molar Mass (g/mol)	Theoretical Yield (g)	Estimated Yield (%)
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate	245.28	245.28	75-85

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Stage 3: Hydrolysis of Ethyl Ester to Carboxylic Acid

The final step is the saponification of the ethyl ester to the target carboxylic acid, followed by acidification.

Methodology:

- Suspend or dissolve the ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

- Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).
- After cooling to room temperature, remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and cool in an ice bath.
- Acidify the solution to a pH of approximately 4-5 by the slow addition of an acid, such as 2M hydrochloric acid. This will precipitate the carboxylic acid.
- Collect the solid precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
- The product can be further purified by recrystallization if necessary.

Quantitative Data:

Reagent	Molar Mass (g/mol)	Moles	Mass (g)
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate	245.28	1.0	245.28
Sodium Hydroxide	40.00	2.0-3.0	80.00 - 120.00
Product	Molar Mass (g/mol)	Theoretical Yield (g)	Estimated Yield (%)
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid	217.23	217.23	90-95

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the laboratory-scale preparation of **5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid**. The procedures are based on well-established chemical transformations and utilize readily

accessible reagents. By following the outlined experimental protocols, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in pharmaceutical and agrochemical applications.[5]

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